molecular formula C14H10FNO4S2 B12135810 4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole

4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole

Cat. No.: B12135810
M. Wt: 339.4 g/mol
InChI Key: FSRFBCKEXSDAJP-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole is a synthetic organic compound that features a combination of fluorobenzene, furan, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the fluorobenzene sulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Addition of the methylsulfanyl group: This step might involve thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: The aromatic fluorine and other positions on the molecule might be susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand or catalyst in various organic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: It might be used in the design of probes for studying biological processes.

Medicine

    Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.

    Diagnostics: It could be used in diagnostic assays or imaging techniques.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole: Lacks the methylsulfanyl group.

    4-(4-Methylbenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole: Has a methyl group instead of fluorine on the benzene ring.

    4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)-5-(methylsulfanyl)-1,3-oxazole: Contains a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of fluorobenzene, furan, and oxazole moieties, along with the presence of a methylsulfanyl group, might confer specific properties such as enhanced reactivity, selectivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C14H10FNO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole

InChI

InChI=1S/C14H10FNO4S2/c1-21-14-13(16-12(20-14)11-3-2-8-19-11)22(17,18)10-6-4-9(15)5-7-10/h2-8H,1H3

InChI Key

FSRFBCKEXSDAJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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